

Unraveling the Pharmacology of JNJ-10397049: A Technical Guide

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Compound of Interest		
Compound Name:	JNJ-10397049	
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Abstract

JNJ-10397049 is a potent and highly selective antagonist of the orexin-2 receptor (OX2R), a key regulator of sleep and wakefulness. This technical guide provides a comprehensive overview of the pharmacology of **JNJ-10397049**, summarizing its binding affinity, in vitro and in vivo activities, and the underlying signaling pathways. Detailed methodologies for key experimental procedures are provided to facilitate further research and development.

Introduction

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin-1 and orexin-2 receptors; OX1R and OX2R), plays a pivotal role in the regulation of arousal, appetite, and reward processing.[1] Dysregulation of the orexin system is implicated in sleep disorders such as narcolepsy and insomnia.[2] JNJ-10397049 has emerged as a valuable research tool and a potential therapeutic agent due to its high selectivity for the OX2R, allowing for the specific investigation of the physiological roles of this receptor subtype. This document serves as an in-depth technical resource on the pharmacological profile of JNJ-10397049.

Mechanism of Action



JNJ-10397049 functions as a competitive antagonist at the OX2R.[3][4] By binding to the receptor, it blocks the binding of the endogenous orexin peptides, thereby inhibiting the downstream signaling cascades that promote wakefulness.[5]

Quantitative Pharmacological Data

The binding affinity and functional potency of **JNJ-10397049** have been characterized in various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity of JNJ-10397049

Parameter	Receptor	Value	Species	Reference(s)
pKi	OX2R	8.3	Not Specified	[3]
рКВ	OX2R	8.5	Not Specified	[6]
рКВ	OX1R	5.9	Not Specified	[6]
Selectivity (OX2R vs. OX1R)	-	~600-fold	Not Specified	[3]
pIC50	Chimeric OX2R	7.4	Not Specified	[6]

Table 2: In Vivo Effects of JNJ-10397049 on Sleep Parameters in Rats



Dose	Administration Route	Effect	Observation Period	Reference(s)
10-30 mg/kg	Subcutaneous	Decreased latency to persistent sleep	-	[3]
10-30 mg/kg	Subcutaneous	Increased NREM sleep time	-	[3]
10-30 mg/kg	Subcutaneous	Increased REM sleep time	-	[3]
10 mg/kg	Subcutaneous	Significant reduction in NREM sleep latency	First 2 hours post- administration	[3]
10 mg/kg	Subcutaneous	Significant increase in NREM sleep duration	First 2 hours post- administration	[3]

Table 3: Effects of JNJ-10397049 on Neural Precursor

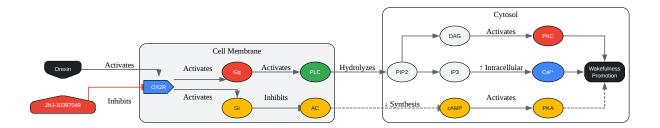
Cells (NPCs)

Concentration	Effect on Proliferation	Effect on Differentiation (to Oligodendrocytes)	Reference(s)
1 μΜ, 5 μΜ	Significantly increased	-	[7]
10 μΜ, 15 μΜ, 20 μΜ	No significant effect	-	[7]
20 μΜ	No significant effect	Increased	[7]
25 μΜ, 30 μΜ	Toxic	-	[7]

Signaling Pathways



The OX2R is known to couple to multiple G proteins, primarily Gq, Gi, and Gs, leading to the activation of diverse downstream signaling pathways. Antagonism of OX2R by **JNJ-10397049** inhibits these orexin-induced signaling events.



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Caption: Orexin-2 Receptor (OX2R) Signaling Pathway and Point of Inhibition by **JNJ-10397049**.

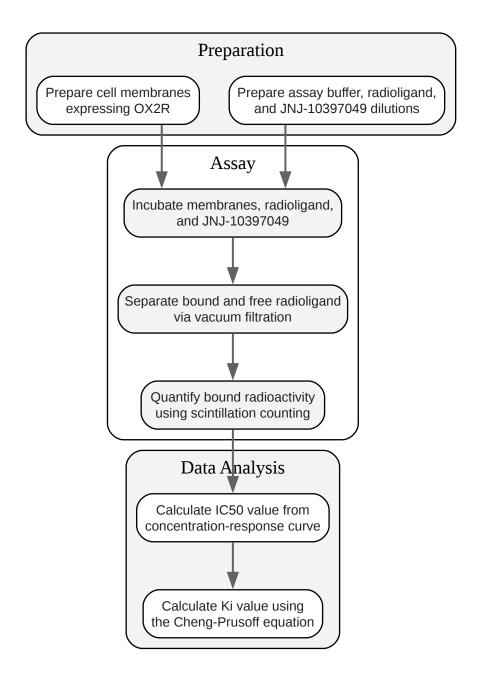
Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of **JNJ-10397049**.

In Vitro Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **JNJ-10397049** for the OX2R.





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Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

- Cell Culture and Membrane Preparation:
 - Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human OX2R.



- Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

Binding Assay:

- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-EMPA), and varying concentrations of **JNJ-10397049**.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat,
 which traps the membranes with bound radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.

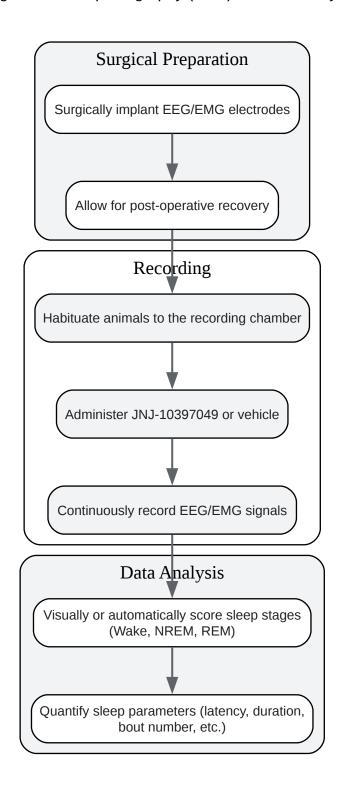
Data Analysis:

- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Plot the percentage of specific binding against the logarithm of the JNJ-10397049 concentration.
- Determine the IC50 value (the concentration of JNJ-10397049 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Sleep/Wakefulness Assessment in Rats



This protocol outlines the methodology for assessing the effects of **JNJ-10397049** on sleep architecture in rats using electroencephalography (EEG) and electromyography (EMG).



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Caption: Workflow for In Vivo Sleep/Wakefulness Assessment in Rats.

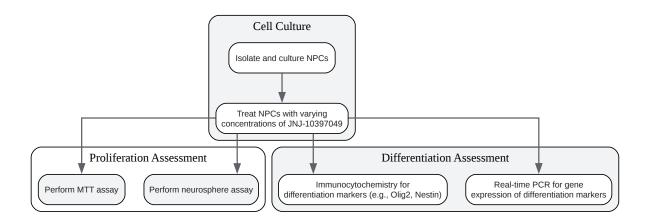
Methodology:

- Animal Surgery:
 - Anesthetize male Sprague-Dawley rats.
 - Surgically implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
 - Implant stainless steel wire electrodes into the nuchal muscles for EMG recording.
 - Allow animals to recover for at least one week post-surgery.
- · Polysomnographic Recording:
 - Habituate the animals to the recording chambers and tether system.
 - Administer JNJ-10397049 or vehicle via the desired route (e.g., subcutaneous injection) at the beginning of the light or dark cycle.
 - Record EEG and EMG signals continuously for a defined period (e.g., 24 hours).
- Data Analysis:
 - Divide the recording into epochs (e.g., 10 seconds).
 - Visually or automatically score each epoch as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
 - Quantify various sleep parameters, including latency to persistent sleep, total time spent in each sleep stage, number and duration of sleep bouts, and sleep efficiency.
 - Compare the sleep parameters between the JNJ-10397049-treated and vehicle-treated groups using appropriate statistical tests.



Neural Precursor Cell Proliferation and Differentiation Assay

This protocol details the methods to assess the effects of **JNJ-10397049** on the proliferation and differentiation of neural precursor cells (NPCs).[7][8][9]



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